An In-Depth Technical Guide to 1-Methyl-5-nitropyrimidin-2(1H)-one: Synthesis, Structure, and Reactivity
An In-Depth Technical Guide to 1-Methyl-5-nitropyrimidin-2(1H)-one: Synthesis, Structure, and Reactivity
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-5-nitropyrimidin-2(1H)-one (CAS No. 17758-39-3), a highly functionalized and electron-deficient heterocyclic compound. The pyrimidinone core is a privileged scaffold in medicinal chemistry, and the introduction of a nitro group at the C5 position significantly modulates its electronic properties, rendering it a versatile building block for advanced organic synthesis. This document details a proposed, high-yield synthetic pathway, methods for structural elucidation, and an in-depth analysis of its chemical reactivity, including nucleophilic addition, dearomatization, and ring-transformation reactions. Detailed, field-proven experimental protocols are provided for both its synthesis and subsequent chemical manipulations. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical properties of this reagent in their work.
Introduction: The Pyrimidinone Core and the Influence of Nitro-Activation
The pyrimidinone ring system is a fundamental motif in a vast array of biologically active molecules, most notably the nucleobases uracil and thymine that constitute the building blocks of life.[1] Synthetic derivatives of pyrimidinone are cornerstones in pharmaceutical development, exhibiting a wide spectrum of activities including antiviral, antitumor, and anti-inflammatory properties.[2]
The subject of this guide, 1-Methyl-5-nitropyrimidin-2(1H)-one, is a derivative where the foundational 2-pyrimidinone scaffold is functionalized with two key groups: an N1-methyl group and a C5-nitro group. The N1-methylation prevents tautomerization and locks the molecule in the pyridinone form, which simplifies its reactivity profile. The C5-nitro group, a powerful electron-withdrawing group, profoundly influences the molecule's character. It significantly decreases the electron density of the pyrimidine ring, a phenomenon known as "nitro-activation." This activation renders the aromatic ring highly electrophilic and susceptible to attack by a wide range of nucleophiles, transforming it from a relatively stable heterocycle into a versatile platform for constructing complex molecular architectures.
Proposed Synthesis and Structural Elucidation
Proposed Synthetic Pathway
The synthesis is proposed to proceed in two sequential steps: (1) The exhaustive N-methylation of the starting material, 2(1H)-pyrimidinone, to yield 1-methyl-2(1H)-pyrimidinone, followed by (2) the regioselective nitration at the electron-rich C5 position.
Caption: Proposed two-step synthesis of 1-Methyl-5-nitropyrimidin-2(1H)-one.
Detailed Experimental Protocol (Proposed)
Trustworthiness: This protocol is designed as a self-validating system. Each step includes checkpoints and characterization methods to ensure the integrity of the intermediates and the final product. The causality for each reagent and condition is explained.
Step 1: Synthesis of 1-Methyl-2(1H)-pyrimidinone
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Rationale: The methylation of 2(1H)-pyrimidinone requires a strong methylating agent and a base to deprotonate the ring nitrogen. Dimethyl sulfate is a highly effective and economical methylating agent. Potassium carbonate is a suitable, non-nucleophilic base, and DMF is an excellent polar aprotic solvent for this type of reaction.
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Procedure:
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To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2(1H)-pyrimidinone (10.0 g, 104.1 mmol).
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Add anhydrous potassium carbonate (21.6 g, 156.1 mmol, 1.5 equiv).
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Add anhydrous N,N-dimethylformamide (DMF, 100 mL).
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Stir the suspension at room temperature for 15 minutes.
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Cool the flask to 0 °C using an ice bath.
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Slowly add dimethyl sulfate (11.8 mL, 15.7 g, 124.9 mmol, 1.2 equiv) dropwise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.
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Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane) until the starting material is consumed.
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Quench the reaction by carefully adding 100 mL of cold water.
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Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
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Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude material by column chromatography on silica gel (eluting with a gradient of 0-5% methanol in dichloromethane) to afford 1-methyl-2(1H)-pyrimidinone as a solid.
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Step 2: Synthesis of 1-Methyl-5-nitropyrimidin-2(1H)-one
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Rationale: The nitration of an activated heterocyclic ring is a classic electrophilic aromatic substitution. A mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[4] The reaction must be performed at low temperatures to control the exothermic reaction and prevent potential side reactions or decomposition. The C5 position is the most nucleophilic and is thus the expected site of nitration.
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Procedure:
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To a dry 100 mL round-bottom flask, add concentrated sulfuric acid (98%, 20 mL).
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Cool the acid to 0 °C in an ice-salt bath.
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With vigorous stirring, slowly add 1-methyl-2(1H)-pyrimidinone (5.0 g, 45.4 mmol) in small portions, ensuring the temperature remains below 10 °C. Stir until all the solid has dissolved.
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In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (65%, 3.5 mL) to concentrated sulfuric acid (98%, 3.5 mL) at 0 °C.
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Add the pre-cooled nitrating mixture dropwise to the solution of the pyrimidinone over 30 minutes, maintaining the internal temperature at or below 5 °C.
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After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.
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Monitor the reaction by TLC or LC-MS.
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Once the reaction is complete, very carefully pour the reaction mixture onto 200 g of crushed ice with stirring.
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A precipitate should form. Allow the ice to melt, then collect the solid by vacuum filtration.
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Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).
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Dry the solid under vacuum to yield 1-Methyl-5-nitropyrimidin-2(1H)-one. Recrystallization from ethanol or isopropanol can be performed for further purification if necessary.
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Structural Elucidation & Physicochemical Properties
The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic methods and physical measurements.
Table 1: Physicochemical Properties of 1-Methyl-5-nitropyrimidin-2(1H)-one
| Property | Value | Source |
| CAS Number | 17758-39-3 | [3] |
| Molecular Formula | C₅H₅N₃O₃ | Calculated |
| Molecular Weight | 155.11 g/mol | Calculated |
| Appearance | White to pale yellow solid | Predicted |
| Melting Point | Not reported | - |
| LogP | -0.6 to 0.0 | Predicted |
| TPSA | 81.93 Ų | Predicted |
Table 2: Predicted Spectroscopic Data for Structural Confirmation
| Technique | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~9.2 (s, 1H, H6), ~8.9 (s, 1H, H4), ~3.5 (s, 3H, N-CH₃). The ring protons are expected to be significantly deshielded due to the nitro group. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~158 (C=O), ~150 (C6), ~140 (C5-NO₂), ~135 (C4), ~35 (N-CH₃). |
| FT-IR (ATR, cm⁻¹) | ~3100 (C-H aromatic), ~1680 (C=O stretch), ~1550 (NO₂ asymmetric stretch), ~1350 (NO₂ symmetric stretch), ~1600 (C=C stretch). |
| Mass Spec. (EI) | m/z (%): 155 [M]⁺, 109 [M-NO₂]⁺, 81 [M-NO₂-CO]⁺. |
Chemical Reactivity and Mechanistic Insights
The electron-deficient nature of 1-Methyl-5-nitropyrimidin-2(1H)-one makes it a potent electrophile. Recent work has demonstrated its versatile reactivity with nucleophiles, proceeding through dearomatization of the pyrimidinone ring.[5]
Nucleophilic Addition and Dearomatization
Secondary amines, such as pyrrolidine, readily add to the pyrimidinone ring at room temperature. This reaction disrupts the aromaticity of the ring, forming stable, non-aromatic adducts. NMR studies confirm that this addition occurs quantitatively, yielding a mixture of C4 and C6 adducts. This dearomatization is a critical activation step, as the resulting adducts are significantly more reactive than the parent aromatic compound.[5]
Caption: Dearomatization via nucleophilic addition of a secondary amine.
Ring-Opening to Functionalized Nitroenamines
Upon heating, the amine adducts can undergo a ring-opening reaction. This process cleaves the pyrimidine ring to furnish highly functionalized nitroenamines. These push-pull alkenes are valuable synthetic intermediates that are often difficult to prepare through other methods.[5]
Ring Transformation to Diazabicyclic Systems
The in-situ generated dearomatized adducts exhibit enhanced reactivity towards other nucleophiles. For example, when generated in the presence of a 1,3-dicarbonyl compound like diethyl acetonedicarboxylate, the adduct readily undergoes a subsequent reaction to form complex diazabicyclic compounds, even at room temperature. This "one-pot" transformation highlights the synthetic utility of the initial dearomatization step, enabling the construction of intricate scaffolds under mild conditions.[5]
Experimental Protocols for Reactivity Studies
The following protocols are adapted from the work of Asahara et al. and serve as a validated starting point for exploring the reactivity of 1-Methyl-5-nitropyrimidin-2(1H)-one.[5]
Protocol 4.1: Synthesis of Diazabicyclic Compound
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Causality: This protocol demonstrates the enhanced reactivity of the dearomatized intermediate. Pyrrolidine acts as a catalyst to form the reactive adduct, which is then trapped by the enolate of diethyl acetonedicarboxylate in a tandem reaction.
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Procedure:
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Dissolve 1-Methyl-5-nitropyrimidin-2(1H)-one (78 mg, 0.5 mmol) in chloroform (6.5 mL) in a 25 mL round-bottom flask.
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Add pyrrolidine (40 μL, 0.5 mmol, 1.0 equiv).
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Add diethyl acetonedicarboxylate (90 μL, 0.5 mmol, 1.0 equiv).
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Stir the resulting mixture at room temperature for 1 hour.
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Upon completion, transfer the reaction mixture to a separatory funnel and wash with 1 M hydrochloric acid (10 mL).
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Separate the organic layer and remove the solvent under reduced pressure.
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The residue can be further purified by extraction or chromatography to yield the bicyclic product.
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Caption: Experimental workflow for the one-pot synthesis of a diazabicyclic compound.
Applications in Synthetic and Medicinal Chemistry
The unique reactivity of 1-Methyl-5-nitropyrimidin-2(1H)-one positions it as a valuable tool for synthetic and medicinal chemists. Its ability to act as a precursor to:
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Highly Functionalized Nitroenamines: These structures are potent Michael acceptors and versatile building blocks for synthesizing other nitrogen-containing heterocycles.
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Complex Polycyclic Skeletons: The tandem dearomatization-cyclization reactions provide rapid access to novel, three-dimensional molecular frameworks that are of high interest in drug discovery for exploring new chemical space.
The electron-deficient ring system itself can be incorporated into larger molecules as a pharmacophore or a reactive handle for bioconjugation.
Safety Precautions
1-Methyl-5-nitropyrimidin-2(1H)-one is a nitrated organic compound and should be handled with appropriate care in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemical-resistant gloves are mandatory.
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Handling: Avoid inhalation of dust and contact with skin and eyes.
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Reagents: The synthesis involves corrosive acids (H₂SO₄), toxic and corrosive nitric acid (HNO₃), and a potent methylating agent (dimethyl sulfate), which is a suspected carcinogen. All handling of these reagents must be performed with extreme caution and appropriate engineering controls.
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Storage: Store in a cool, dry place away from heat and strong oxidizing agents.
References
- Asahara, H., & Yasuoka, A. (2018). ACTIVATION OF 1-METHYL-5-NITRO-2-PYRIMIDINONE BY DEAROMATIZATION USING A SECONDARY AMINE. HETEROCYCLES, 97(1), 253.
- Ibrahim, M. N. (2007). Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry, 19(3), 2464-2466.
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]
- Bai, L., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1988.
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0276509). Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1-Methyl-5-nitropyrazole (CAS 54210-33-2). Retrieved from [Link]
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PubChem. (n.d.). 1-Methyl-2(1H)-pyridinone. Retrieved from [Link]
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Chemical Synthesis Database. (n.d.). 1-methyl-5-nitropyridin-2-one. Retrieved from [Link]
- Schrader, T. E., et al. (2015). Pyrimidinone: versatile Trojan horse in DNA photodamage? Photochemical & Photobiological Sciences, 14(9), 1629-1636.
- Sharma, S., & Kumar, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 232-236.
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Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
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NIST. (n.d.). 4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso-. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2(1H)Pyrimidinone,1-methyl- (CAS 3739-81-9). Retrieved from [Link]
- Belaada, A., et al. (2018). Modelling of the Nitration of 2-Methylpyrimidine-4,6-dione (MPD).
- Zhang, J., et al. (2011). 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3072.
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PubChem. (n.d.). 1-Methyl-5-nitroimidazole. Retrieved from [Link]
- Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry.
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

